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Introduction
Vanadium(II) oxide (VO), also known as vanadium monoxide, is an inorganic compound of

significant interest in materials science and chemistry. It is one of several stable oxides of

vanadium and possesses a distinctive rock salt crystal structure.[1] Understanding the

thermodynamic properties of VO is critical for controlling its synthesis, predicting its stability

under various conditions, and exploring its potential applications in catalysis, electronics, and

as a component in advanced materials. This guide provides a comprehensive overview of the

core thermodynamic properties of Vanadium(II) oxide, details the experimental methodologies

used for their determination, and presents logical workflows for its synthesis and

characterization.

Core Thermodynamic Properties of Vanadium(II)
Oxide
The fundamental thermodynamic properties of VO define its energetic landscape. These values

are essential for calculating reaction energies, predicting phase equilibria, and designing

synthetic routes. The data presented below is sourced from the NIST-JANAF Thermochemical

Tables, which provide critically evaluated, temperature-dependent thermodynamic data.[2][3][4]
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Table 1: Standard Thermodynamic Properties of Vanadium(II) Oxide (VO) in the Crystalline

State at 298.15 K (25 °C) and 0.1 MPa

Property Symbol Value Units

Molar Mass M 66.9409 g/mol

Standard Molar

Enthalpy of Formation
ΔfH° -431.8 ± 2.1 kJ/mol

Standard Molar Gibbs

Free Energy of

Formation

ΔfG° -404.2 kJ/mol

Standard Molar

Entropy
S° 38.91 ± 0.4 J/(mol·K)

Heat Capacity

(Constant Pressure)
Cp° 42.13 J/(mol·K)

Table 2: Temperature-Dependent Thermodynamic Data for Crystalline Vanadium(II) Oxide
(VO)

Temperature
(K)

Cp° (J/(mol·K)) S° (J/(mol·K)) ΔfH° (kJ/mol) ΔfG° (kJ/mol)

298.15 42.13 38.91 -431.80 -404.22

400 45.40 51.35 -431.18 -394.94

500 47.11 61.64 -430.59 -385.86

600 48.12 70.32 -430.07 -376.95

700 48.83 77.80 -429.60 -368.17

800 49.37 84.37 -429.17 -359.49

900 49.83 90.24 -428.78 -350.90

1000 50.25 95.53 -428.43 -342.38
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Data extrapolated and compiled from NIST-JANAF Thermochemical Tables.[2][3][4][5][6]

Experimental Protocols
The accurate determination of the thermodynamic properties of Vanadium(II) oxide hinges on

two critical phases: the synthesis of a high-purity, stoichiometric sample and the precise

measurement of its energetic properties using calorimetric techniques.

Synthesis of High-Purity Vanadium(II) Oxide
The preparation of phase-pure, stoichiometric VO is a prerequisite for accurate thermodynamic

measurements, as impurities or deviations in stoichiometry can significantly alter the results.

Arc melting is a suitable method for synthesizing high-purity inorganic compounds with high

melting points.[7][8][9][10]

Protocol: Synthesis of VO via Arc Melting

Precursor Preparation:

High-purity Vanadium metal powder (99.95% or greater) and Vanadium(III) oxide (V₂O₃)

powder (99.9%) are used as precursors.

The powders are weighed in a stoichiometric ratio according to the reaction: V + V₂O₃ →

3VO.

The powders are thoroughly mixed in an agate mortar under an inert argon atmosphere

inside a glovebox to prevent premature oxidation.

The mixed powder is cold-pressed into a pellet (e.g., 1-2 grams) using a hydraulic press to

ensure good contact between reactants.

Arc Melting Procedure:

The pellet is placed on a water-cooled copper hearth inside an arc furnace.[10]

The furnace chamber is evacuated to a high vacuum (< 1 x 10⁻⁴ mbar) and backfilled with

high-purity argon gas. This process is repeated multiple times to remove residual oxygen

and nitrogen.[10]
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The sample is melted using a non-consumable tungsten electrode. The high temperature

of the electric arc ensures a rapid and complete reaction.[8]

To ensure homogeneity, the resulting ingot (or "button") is allowed to cool, flipped over,

and re-melted several times (typically 4-5 cycles).[10]

Sample Characterization and Preparation:

The synthesized VO ingot is allowed to cool to room temperature under the inert

atmosphere.

A small portion of the sample is ground into a fine powder for analysis.

Phase purity and stoichiometry are confirmed using X-ray Diffraction (XRD) to verify the

NaCl-type crystal structure of VO and rule out the presence of other vanadium oxides

(e.g., V₂O₃, VO₂).

The final, confirmed high-purity VO ingot is crushed into a powder in an inert atmosphere

for use in calorimetric measurements.
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Diagram 1: Workflow for the synthesis of high-purity Vanadium(II) oxide.
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Determination of Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is determined by measuring the heat of a reaction involving

the compound. For refractory oxides like VO, direct synthesis from elements inside a

calorimeter is impractical. Instead, oxygen bomb calorimetry is used to measure the enthalpy of

combustion.

Protocol: Oxygen Bomb Calorimetry for VO

Calorimeter Calibration:

The heat capacity (Ccal) of the bomb calorimeter is determined by combusting a certified

standard reference material, typically benzoic acid, for which the energy of combustion is

precisely known.[11][12]

A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the crucible

inside the bomb.

A fuse wire of known length and mass is attached to the electrodes, dipping into the

sample.

The bomb is sealed, purged, and pressurized with high-purity oxygen to approximately 30

atm.

The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

The system is allowed to reach thermal equilibrium.

The sample is ignited, and the temperature change (ΔT) of the water is recorded with high

precision until a stable final temperature is reached.

Ccal is calculated from the known energy release of benzoic acid and the measured ΔT.

Combustion of Vanadium(II) Oxide:

A precisely weighed pellet of the synthesized VO powder (approx. 0.8-1.0 g) is placed in

the crucible.
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The bomb is assembled, pressurized with oxygen, and placed in the calorimeter exactly as

in the calibration step.

The combustion reaction is initiated: VO(s) + ¾ O₂(g) → ½ V₂O₅(s).

The temperature change (ΔT) for the combustion of VO is meticulously recorded.

Data Analysis:

The total heat released (q_total) is calculated using q_total = Ccal * ΔT.

Corrections are made for the heat released by the combustion of the fuse wire.

The enthalpy of combustion for VO (ΔcH°) is calculated in kJ/mol.

The standard enthalpy of formation of VO (ΔfH°(VO, s)) is calculated using Hess's Law:

ΔcH°(VO) = ½ ΔfH°(V₂O₅, s) - ΔfH°(VO, s) Therefore: ΔfH°(VO, s) = ½ ΔfH°(V₂O₅, s) -

ΔcH°(VO)

The standard enthalpy of formation of the final product, V₂O₅(s), is a well-established

value taken from thermodynamic tables.

Determination of Standard Entropy (S°)
Standard entropy is determined from heat capacity (Cp) measurements from near absolute

zero to the desired temperature. Adiabatic calorimetry is the benchmark technique for obtaining

high-precision heat capacity data for solids at low to moderate temperatures.[13][14]

Protocol: Adiabatic Calorimetry for Cp Measurement

Sample Preparation:

A precisely weighed sample of the synthesized VO powder is loaded into a sample

container made of a high thermal conductivity material (e.g., copper or silver).

The container is sealed, often with a small amount of helium gas added to improve

thermal contact.
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Apparatus and Measurement:

The sample container is placed within an adiabatic calorimeter, which consists of a series

of concentric shields and vacuum spaces designed to minimize heat exchange with the

surroundings.[14]

The system is cooled to a very low temperature, typically near absolute zero (e.g., using

liquid helium).

A known quantity of electrical energy (q) is supplied to a heater within the sample

container, causing a small, precisely measured increase in temperature (ΔT).

The heat capacity is calculated at the mean temperature of the interval as Cp = q / ΔT.

This process is repeated in small, incremental steps from the lowest temperature up to

and beyond the standard temperature (298.15 K).

Calculation of Entropy:

The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity

data with respect to temperature, as dictated by the third law of thermodynamics: S°

(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp(T)/T) dT

The experimental data is plotted as Cp/T versus T, and the area under the curve from 0 K

to 298.15 K gives the standard molar entropy. For temperatures below the lowest

measurement point (e.g., <10 K), the heat capacity is typically extrapolated using the

Debye T³ law.

Calculation of Gibbs Free Energy (ΔfG°)
The standard Gibbs free energy of formation (ΔfG°) is a measure of the spontaneity of the

formation of a compound from its elements in their standard states. It is not typically measured

directly but is calculated from the experimentally determined values of enthalpy and entropy

using the Gibbs-Helmholtz equation.[15]

ΔfG° = ΔfH° - TΔS°

Where:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://scispace.com/pdf/adiabatic-calorimeter-for-the-investigation-of-reactive-3lablzxkrj.pdf
https://personal.utdallas.edu/~son051000/chem4473/Bomb_expt.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ΔfH° is the standard enthalpy of formation of VO.

T is the standard temperature (298.15 K).

ΔS° is the standard entropy of formation, calculated as: ΔS° = S°(VO, s) - [S°(V, s) + ½ S°

(O₂, g)]

The standard entropies of the constituent elements, Vanadium (V, s) and Oxygen (O₂, g), are

taken from established thermodynamic data tables.
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Diagram 2: Experimental and computational workflow for thermodynamic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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